molecular formula C6H8O4 B3163031 (1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid CAS No. 88335-86-8

(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B3163031
CAS No.: 88335-86-8
M. Wt: 144.12 g/mol
InChI Key: IRRAJLZEAOBJIV-DMTCNVIQSA-N
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Description

(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with the molecular formula C 6 H 8 O 4 and a molecular weight of 144.125 g/mol . The compound features both a carboxylic acid (-COOH) and a methyl ester (methoxycarbonyl) functional group on adjacent carbon atoms of a strained cyclopropane ring, creating a versatile scaffold for chemical synthesis . As a building block in organic and medicinal chemistry, this stereospecific (1R,2S) compound is valuable for the synthesis of more complex chiral molecules. Compounds containing cyclopropane rings are of significant interest in pharmaceutical research and the development of agrochemicals due to their unique ring strain and potential biological activity. The carboxylic acid group can undergo various reactions typical for this functional group, such as amide bond formation, while the ester group can be hydrolyzed or reduced . Researchers can utilize this chiral synthon in asymmetric synthesis and in the exploration of structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-methoxycarbonylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-10-6(9)4-2-3(4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRAJLZEAOBJIV-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diazo compounds with alkenes in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a cyclopropane ring substituted with both a methoxycarbonyl group and a carboxylic acid group. Its chemical formula is C₆H₈O₄. The synthesis typically involves cyclopropanation reactions using diazo compounds and alkenes in the presence of transition metal catalysts such as rhodium or copper, often under conditions that optimize yield and selectivity .

Synthesis Overview

  • Common Synthetic Routes :
    • Cyclopropanation of suitable precursors.
    • Use of diazo compounds with alkenes.
  • Reaction Conditions :
    • Solvents: Dichloromethane.
    • Temperature: 0-25°C.

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules. Its unique structure allows for various chemical modifications that are essential in creating novel compounds .

Biology

  • Enzyme Inhibition : Research indicates that (1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid can inhibit specific enzymes involved in metabolic pathways. Studies have focused on its effects on enzymes related to fatty acid metabolism .
  • Antimicrobial Properties : Preliminary investigations have shown potential antimicrobial activity against certain bacterial strains, suggesting its utility in developing new antibiotics .
  • Cytotoxic Activity : In vitro studies demonstrate cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapeutics .

Medicine

  • Therapeutic Potential : The compound has been explored for its role in drug development, particularly in targeting specific biochemical pathways. Its ability to interact with molecular targets enhances its potential as a therapeutic agent .

Industry

  • Production of Specialty Chemicals : Utilized in the production of various specialty chemicals and materials due to its unique chemical properties .

Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific enzymes involved in lipid metabolism, showcasing its potential as a therapeutic agent for metabolic disorders.

Antimicrobial Activity

Research conducted on bacterial strains revealed that this compound exhibited significant antimicrobial properties, indicating its potential application in antibiotic development.

Cytotoxic Effects

In vitro assays indicated that this compound showed cytotoxicity against various cancer cell lines, suggesting further exploration for cancer treatment options.

Mechanism of Action

The mechanism by which (1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strained structure can facilitate binding to active sites, while the functional groups can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of cyclopropane derivatives significantly influences their reactivity and bioactivity. Key diastereomers include:

Compound Name Configuration CAS Number Molecular Weight Key Differences
(1R,2S)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid 1R,2S 88335-86-8 174.15 g/mol Free carboxylic acid at C1; methoxycarbonyl at C2
(1R,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid 1R,2R 88335-97-1 174.15 g/mol Diastereomer with altered spatial arrangement; impacts solubility and protein binding
(1S,2R)-2-(Methoxycarbonyl)cyclopropane-1-carboxylic acid 1S,2R 88335-87-9 174.15 g/mol Mirror-image isomer; distinct pharmacological profiles

Key Findings :

  • Diastereomers exhibit divergent melting points and solubility in polar solvents, critical for formulation in drug development .

Functional Group Modifications

Substituent variations on the cyclopropane ring alter electronic and steric properties:

Compound Name Substituents CAS Number Biological Activity
trans-2-Cyanocyclopropanecarboxylic acid Cyano group at C2 39891-82-2 Inhibitor of amino acid transporters
cis-2-Cyanocyclopropanecarboxylic acid Cyano group (cis configuration) 1463522-68-0 Reduced metabolic stability compared to trans isomer
(1R,2S)-2-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic acid Boc-protected amino group at C2 1810070-30-4 Used in peptide mimetics; enhanced lipophilicity
(1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid Hydroxymethyl and phenyl groups 66823-04-9 Anti-inflammatory activity; structural rigidity enhances target selectivity

Key Findings :

  • The methoxycarbonyl group in the target compound improves membrane permeability compared to polar substituents like hydroxyl or amino groups .
  • Cyanocyclopropane derivatives show potent enzyme inhibition but face stability challenges in vivo .

Pharmacologically Active Derivatives

The target compound serves as a precursor to bioactive molecules:

  • BMS-978587: A derivative of this compound, acts as a potent indoleamine 2,3-dioxygenase (IDO) inhibitor. It incorporates a diisobutylamino and ureido group, demonstrating IC₅₀ values in the nanomolar range .
  • Anti-inflammatory analogs: Derivatives with aryl or alkyl substituents exhibit reduced ulcerogenic effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity

(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid is an organic compound that has garnered attention in various fields of research due to its unique structure and potential biological activity. This article explores the compound's synthesis, biological interactions, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a cyclopropane ring substituted with both a methoxycarbonyl group and a carboxylic acid group. Its chemical formula is C6H8O4\text{C}_6\text{H}_8\text{O}_4. The synthesis typically involves cyclopropanation reactions using diazo compounds and alkenes in the presence of transition metal catalysts such as rhodium or copper. Common solvents include dichloromethane, with reaction temperatures ranging from 0 to 25°C to optimize yield and selectivity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The strained structure of the cyclopropane ring enhances its potential for binding to active sites on proteins, facilitating modulation of biological pathways. This interaction can lead to enzyme inhibition or altered protein function, making it a candidate for therapeutic applications .

Case Studies and Research Findings

Research has indicated that this compound may exhibit:

  • Enzyme Inhibition : Studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been investigated for its effects on enzymes related to fatty acid metabolism .
  • Antimicrobial Properties : Preliminary investigations have shown potential antimicrobial activity against certain bacterial strains, indicating its usefulness in developing new antibiotics .
  • Cytotoxic Activity : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer therapeutics .

Applications in Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications that can enhance biological activity. Notably, it has been explored for:

  • Drug Development : The compound's ability to modulate enzyme activity positions it as a candidate for drug design targeting metabolic disorders and cancer .
  • Organic Synthesis : As a precursor in synthetic pathways, it facilitates the creation of novel compounds with potential therapeutic applications .

Comparison with Similar Compounds

Compound NameKey FeaturesBiological Activity
Cyclopropane-1-carboxylic acidLacks methoxycarbonyl groupLimited reactivity
(1R,2S)-2-(hydroxycarbonyl)cyclopropane-1-carboxylic acidContains hydroxyl groupDifferent reactivity profile

This compound is unique due to its combination of functional groups, which provides distinct reactivity compared to similar compounds.

Q & A

Q. What functionalization strategies expand its utility in medicinal chemistry?

  • Methodological Answer :
  • Ester hydrolysis : Convert the methoxycarbonyl group to a carboxylic acid for hydrogen bonding.
  • Amide coupling : Use EDC/HOBt to link the acid to amines, creating prodrugs or targeting moieties.
  • Halogenation : Introduce fluorine via electrophilic reagents (e.g., Selectfluor) to enhance metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid

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